![molecular formula C10H15BrClNO B6416155 4-Bromo-2-[(propylamino)methyl]phenol hydrochloride CAS No. 1240571-34-9](/img/structure/B6416155.png)
4-Bromo-2-[(propylamino)methyl]phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-2-[(propylamino)methyl]phenol hydrochloride, also known as 4-bromo-2-propylamino-methylphenol hydrochloride, is an organic compound used in various scientific research applications. It is an aromatic compound, consisting of a benzene ring with a bromo group and a propylamino group attached to it. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. Its chemical formula is C9H12BrClNO.
Scientific Research Applications
Crystal Structures and Complexation
Crystal Structures of Copper(II) and Nickel(II) Complexes
The crystal structures of copper(II) and nickel(II) complexes with derivatives of 4-bromo-2-[(propylamino)methyl]phenol have been determined, revealing insights into the coordination chemistry and potential applications in materials science (Chumakov et al., 2008).
Synthesis and Structural Analysis
Research has focused on the synthesis, structural, and thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a derivative, demonstrating the compound's versatility in forming structured complexes with potential for various applications (Takjoo et al., 2013).
Biological and Chemical Applications
Antibacterial Activity
A study explored the synthesis and antibacterial activity of new 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][1,3,2]oxazaphosphinine2-oxides, indicating the compound's potential in antimicrobial applications (Prasad et al., 2006).
Urease Inhibitory and Antioxidant Potential
A green synthesis approach was used to investigate the urease inhibitory activity and antioxidant potential of a Schiff base derived from 4-bromo-2-[(propylamino)methyl]phenol, highlighting its potential medicinal applications (Zulfiqar et al., 2020).
Catalytic Applications
The catalytic alkylation of aryl Grignard reagents using iron(III) amine-bis(phenolate) complexes derived from 4-bromo-2-[(propylamino)methyl]phenol showcases the compound's utility in organic synthesis and materials chemistry (Qian et al., 2011).
properties
IUPAC Name |
4-bromo-2-(propylaminomethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-2-5-12-7-8-6-9(11)3-4-10(8)13;/h3-4,6,12-13H,2,5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRLQEARUJHJCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

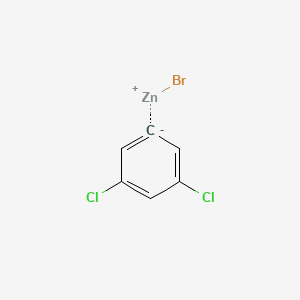

![[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt; 95%](/img/structure/B6416084.png)

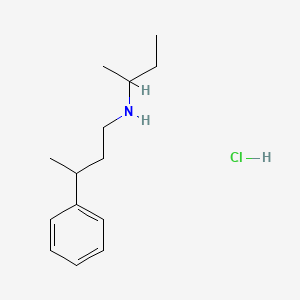

![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)
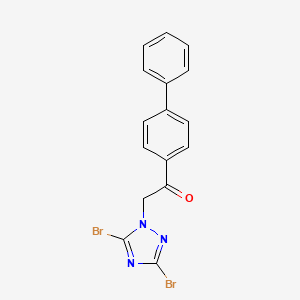
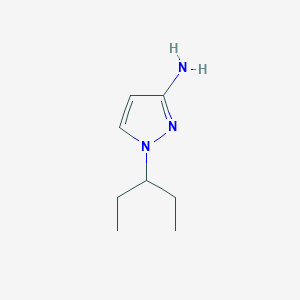
![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416125.png)
amine](/img/structure/B6416126.png)
![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416132.png)
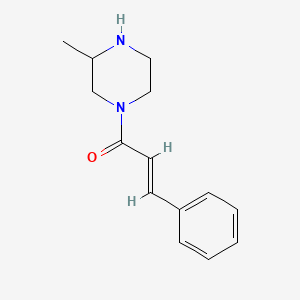
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)